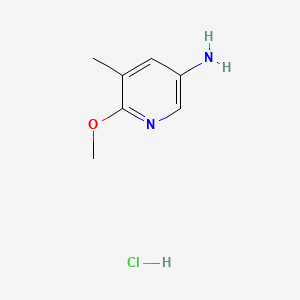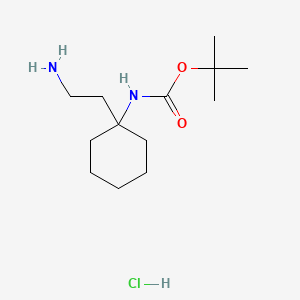
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Applications
One significant area of research is the development of oral prodrugs of 5-fluorouracil (5-FU), such as capecitabine, UFT, and S-1, where derivatives similar to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine play a crucial role. These prodrugs aim to improve the therapeutic efficacy and tolerability of 5-FU, a cornerstone in the treatment of various solid tumors. The transformation of 5-FU through metabolic pathways enhances its cytotoxicity against cancer cells while aiming to mitigate the side effects commonly associated with chemotherapy (Malet-Martino & Martino, 2002).
Chemical Synthesis and Material Science
Research has also focused on the chemical properties of hydroxypyridinone complexes, such as those related to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, which have shown potential in chelating metals like aluminum and iron. These complexes are of interest for their physico-chemical properties, biocompatibility, and potential medical applications, including as orally active aluminum chelators, which could offer alternatives to traditional treatments for conditions related to metal accumulation in the body (Santos, 2002).
Therapeutic Efficacy and Mechanisms of Action
The efficacy of S-1, a compound utilizing a mechanism similar to that of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, in colorectal cancer highlights the importance of these derivatives in enhancing the outcomes of chemotherapy treatments. S-1's combination of tegafur, 5-chloro-2,4-dihydroxypyridine, and potassium oxonate has been developed to improve the therapeutic efficacy and reduce the adverse effects of 5-FU-based treatments, showing promising results in both metastatic and postoperative settings (Miyamoto et al., 2014).
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTPIURGNYLXEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682886 |
Source


|
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-64-0 |
Source


|
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)



